Halostachine

Catalog No.
S726281
CAS No.
495-42-1
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Halostachine

CAS Number

495-42-1

Product Name

Halostachine

IUPAC Name

(1R)-2-(methylamino)-1-phenylethanol

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m0/s1

InChI Key

ZCTYHONEGJTYQV-VIFPVBQESA-N

SMILES

CNCC(C1=CC=CC=C1)O

Canonical SMILES

CNCC(C1=CC=CC=C1)O

Isomeric SMILES

CNC[C@@H](C1=CC=CC=C1)O

Occurrence and Initial Research

Halostachine, a naturally occurring alkaloid, was first identified from the halophytic plant Halostachys caspica (now classified as Halostachys belangeriana) belonging to the Amaranthaceae family . Initial research focused on the chemical characterization of the compound. The initially proposed structure was later corrected by Menshikov and Rubinstein .

Further Research in Plants

Following its initial discovery, halostachine was isolated from other plants besides Halostachys caspica. These included perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea) . Additionally, research suggested the presence of N-methylphenylethanolamine, structurally similar to halostachine, in the rat brain .

Research on Potential Effects in Animals

One study investigated the potential vasoactive effects of halostachine in cattle. The study, published in the journal Veterinary and Human Toxicology, examined the effects of the compound on blood pressure, body temperature, and other physiological parameters .

Halostachine, also known as (+)-Halostachine or (+)-(S)-2-Methylamino-1-phenylethanol, is a naturally occurring chiral β-phenylethylamine alkaloid. It was first isolated from the Asian shrub Halostachys caspica and is structurally related to other biogenic amines such as phenylethanolamine and ephedrine . Halostachine is notable for its chiral nature, which makes it a valuable compound in synthetic organic chemistry, particularly as a building block for more complex molecules. It is found in various plant species, including tall fescue (Festuca arundinacea) and Desmodium gangeticum.

, primarily in the synthesis of tetrahydroisoquinoline derivatives. For example, it can be used in an enantiospecific synthesis involving the acid-promoted cyclization of its derivatives with high stereoselectivity. Additionally, Halostachine can undergo diastereoselective reductions and has been utilized in synthesizing homochiral 1-aryl-1,2,4,5-tetrahydrobenzazepines through arene chromium tricarbonyl methodology .

Halostachine exhibits various biological activities that have garnered scientific interest. It has been studied for its potential vasoactive effects in cattle and its interaction with adrenergic receptors. Research indicates that racemic Halostachine has a lower affinity for adrenergic receptors compared to epinephrine but is more potent than phenylethanolamine . Furthermore, it acts as a substrate for monoamine oxidase enzymes, particularly at varying concentrations .

Several synthesis methods for Halostachine have been reported:

  • Classical Methodology: This involves starting from acetophenone, brominating it to form α-bromoacetophenone, and then reacting it with N-methylbenzylamine to yield an amino-ketone, which is subsequently reduced to the amino-alcohol .
  • Friedel-Crafts Acylation: This method uses N-(trifluoroacetyl)glycyl chloride in the presence of aluminum chloride to produce N-(trifluoroacetyl)-α-aminoacetophenone, which is then methylated and reduced to racemic N-methylphenylethanolamine .
  • Chiral Arene-Chromium Tricarbonyl Complexes: A stereospecific synthesis reported by Zandbergen et al. involves protecting an α-hydroxybenzeneacetonitrile derivative and treating it with DIBAL to create optically pure Halostachine analogues .

Halostachine finds applications primarily in synthetic organic chemistry due to its role as a chiral building block. It is used in the synthesis of various pharmaceuticals and biologically active compounds. Its presence in forage grasses also makes it relevant for research in agriculture and animal science . The compound's unique properties allow for the development of enantiopure compounds that are significant in medicinal chemistry.

Studies on Halostachine's interactions reveal its role as a substrate for monoamine oxidases and its varying affinity towards adrenergic receptors. At low concentrations (10 μM), it specifically interacts with monoamine oxidase B but shows broader substrate activity at higher concentrations . These interactions highlight its potential therapeutic implications and provide insight into its pharmacological properties.

Halostachine shares structural similarities with several other compounds, including:

  • Phenylethanolamine: A simpler structure that lacks the methyl group on the nitrogen atom found in Halostachine.
  • Synephrine: An adrenergic compound that exhibits stimulant effects but differs structurally by lacking the hydroxyl group on the beta carbon.
  • Ephedrine: A well-known stimulant with similar pharmacological effects but differing in stereochemistry and additional functional groups.
CompoundStructure TypeKey Characteristics
HalostachineChiral β-phenylethylamineVasoactive properties; chiral building block
PhenylethanolamineSimple phenethylamineLess potent; lacks chiral center
SynephrineAdrenergic amineStimulant effects; different hydroxyl placement
EphedrineSympathetic amineStimulant; more complex structure

Halostachine's uniqueness lies in its specific stereochemistry and biological activity profile, making it a distinct compound among these similar substances. Its applications in synthetic chemistry and potential therapeutic uses further underscore its significance in research and industry.

XLogP3

-0.3

UNII

AIH8FLV35K

Wikipedia

Halostachine

Dates

Modify: 2023-08-15

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